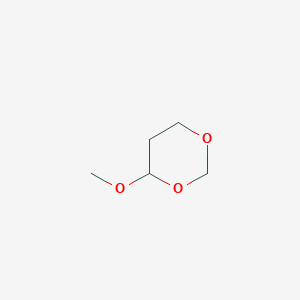
4-Methoxy-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,3-dioxane is an organic compound with the molecular formula C5H10O3. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1- and 3-positions and a methoxy group at the 4-position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and utility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound typically involves similar acetalization processes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .
Scientific Research Applications
4-Methoxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dioxane involves its ability to form stable acetal structures, which protect sensitive functional groups during chemical reactions. This stability is due to the formation of a cyclic structure that is resistant to hydrolysis under neutral and basic conditions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive oxygen atoms .
Comparison with Similar Compounds
1,3-Dioxane: The parent compound without the methoxy group.
1,4-Dioxane: An isomer with oxygen atoms at the 1- and 4-positions.
2,2-Dimethyl-1,3-dioxane: A derivative with two methyl groups at the 2-position.
Uniqueness: 4-Methoxy-1,3-dioxane is unique due to the presence of the methoxy group, which enhances its stability and reactivity compared to its parent compound, 1,3-dioxane. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for more complex molecules .
Properties
CAS No. |
194787-08-1 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-methoxy-1,3-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-2-3-7-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
VFILAZAJCMPZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
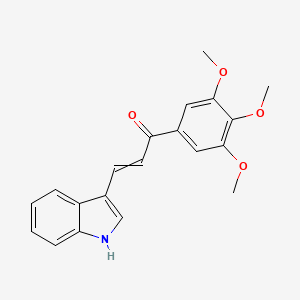
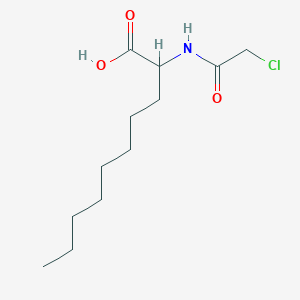
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
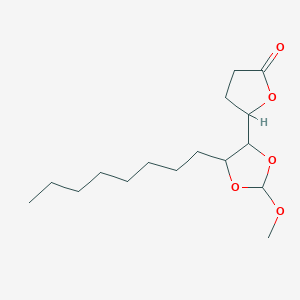
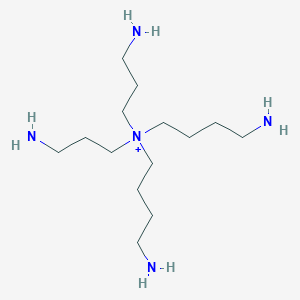
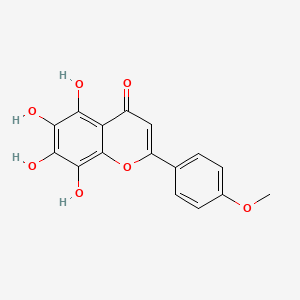
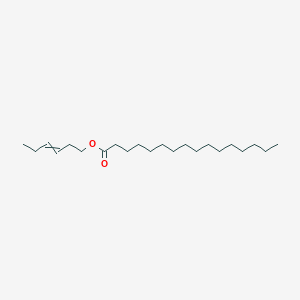
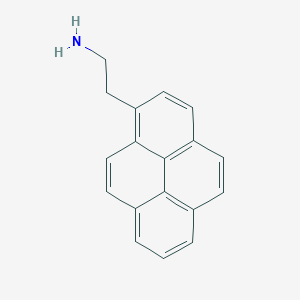
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
